Oxpoconazole fumarate is a synthetic compound classified as a fungicide, primarily used in agricultural applications to control various fungal diseases in crops. It is a fumarate salt derived from oxpoconazole, which itself is an imidazole derivative known for its antifungal properties. The chemical formula for oxpoconazole fumarate is and it features a complex structure that includes chlorophenyl and imidazole functional groups, contributing to its biological efficacy against fungi.
The compound is characterized by a melting point range of 122-125 °C and is soluble in methanol but practically insoluble in water .
Oxpoconazole fumarate exhibits broad-spectrum antifungal activity. Its mechanism of action primarily involves the inhibition of ergosterol biosynthesis, which is crucial for maintaining the integrity of fungal cell membranes. By disrupting this pathway, oxpoconazole fumarate leads to increased membrane permeability and ultimately cell lysis. It has demonstrated effectiveness against various pathogenic fungi, including species responsible for crop diseases.
In toxicity studies, oxpoconazole fumarate has shown an oral LD50 of 1040 mg/kg in rats, indicating moderate acute toxicity . Its safety profile suggests it can be used effectively while adhering to safety guidelines.
The synthesis of oxpoconazole fumarate typically involves the following steps:
The synthesis can be optimized based on yield and purity requirements, often involving purification techniques such as crystallization or chromatography .
Oxpoconazole fumarate is primarily utilized in agriculture as a fungicide. Its applications include:
Due to its mode of action targeting ergosterol synthesis, it is particularly valuable in integrated pest management strategies where resistance management is crucial.
Research on the interactions of oxpoconazole fumarate with other compounds has revealed insights into its efficacy and potential synergistic effects. Studies indicate that combining oxpoconazole with certain other fungicides can enhance antifungal activity against resistant strains of fungi. Additionally, interaction with plant metabolites may influence its absorption and effectiveness.
Notably, understanding these interactions helps optimize application rates and timing to maximize crop protection while minimizing environmental impact .
Oxpoconazole fumarate shares structural and functional similarities with several other antifungal agents. Here are some comparable compounds:
| Compound Name | Chemical Structure | Mechanism of Action |
|---|---|---|
| Oxiconazole | C₁₈H₁₃Cl₄N₃O | Inhibits ergosterol biosynthesis |
| Clotrimazole | C₁₅H₁₄ClN₃O | Inhibits ergosterol biosynthesis |
| Ketoconazole | C₁₆H₁₄Cl₂N₄O | Inhibits lanosterol 14-alpha demethylase |
| Miconazole | C₁₅H₁₄N₂O | Disrupts fungal cell membrane integrity |
While similar compounds also target ergosterol biosynthesis, oxpoconazole fumarate's unique structure allows for specific interactions with fungal enzymes that may enhance its potency against certain resistant strains. Its formulation as a fumarate salt also improves solubility characteristics compared to some other antifungals, making it more effective in agricultural applications.
Oxpoconazole fumarate (CAS 174212-12-5) is a complex molecule with the molecular formula C₄₂H₅₂Cl₂N₆O₈ and a molecular weight of 839.8 g/mol. The compound exists as a racemate comprising equimolar amounts of (R)- and (S)-oxpoconazole fumarate isomers. Structurally, it consists of two oxpoconazole molecules combined with one fumaric acid molecule in a 2:1 ratio.
The physical properties of oxpoconazole fumarate include:
| Property | Value |
|---|---|
| Physical appearance | White crystalline powder |
| Melting point | 122-125°C |
| Molecular weight | 839.8 g/mol |
| Solubility | Soluble in methanol, practically insoluble in water |
| Chemical formula | C₄₂H₅₂Cl₂N₆O₈ |
Each oxpoconazole component contains a chlorophenyl group connected to an oxazolidine ring via a propyl chain, with an imidazole group linked through a carbonyl function. This specific arrangement contributes to its stability and biological activity against fungal pathogens.
The development of resistance to oxpoconazole fumarate involves multiple molecular mechanisms that enable fungal pathogens to survive exposure to this sterol demethylation inhibitor [8]. These resistance mechanisms primarily operate through three major pathways: efflux transporter-mediated removal of the compound from fungal cells, genetic mutations that alter target site sensitivity, and metabolic adaptations that compensate for inhibited ergosterol synthesis [11] [13]. Understanding these mechanisms is crucial for developing effective resistance management strategies and maintaining the long-term efficacy of oxpoconazole fumarate in disease control programs [14].
Research has demonstrated that fungal resistance to sterol demethylation inhibitors, including oxpoconazole fumarate, follows predictable evolutionary patterns that involve both target site modifications and enhanced efflux capabilities [17]. The emergence of multidrug resistance phenotypes has become increasingly common, where fungi develop cross-resistance to multiple fungicides through overlapping resistance mechanisms [28]. These evolutionary adaptations represent significant challenges for sustainable fungal disease management and highlight the importance of understanding the molecular basis of resistance development [9].
ATP-binding cassette transporters represent one of the most significant mechanisms of resistance to oxpoconazole fumarate in fungal pathogens, particularly through the action of the BcatrD transporter in Botrytis cinerea [12] [14]. The BcatrD gene encodes a multidrug resistance transporter that utilizes ATP hydrolysis to actively pump fungicides, including oxpoconazole fumarate, out of fungal cells, thereby reducing intracellular concentrations to sub-lethal levels [15]. Research has demonstrated that overexpression of BcatrD significantly contributes to decreased sensitivity to sterol demethylation inhibitors through enhanced efflux activity [16].
Studies examining the role of BcatrD in oxpoconazole resistance have revealed that this transporter exhibits broad substrate specificity, capable of recognizing and transporting various structurally unrelated fungicides [12]. The protein belongs to the ATP-binding cassette superfamily and functions as a primary active transporter, requiring energy from ATP hydrolysis to transport substrates across cellular membranes against concentration gradients [11]. Deletion mutants of BcatrD have consistently shown increased sensitivity to oxpoconazole fumarate, confirming the direct role of this transporter in mediating resistance [12].
The expression of BcatrD is subject to transcriptional regulation and can be induced by exposure to fungicides, creating a positive feedback loop that enhances resistance development [14]. Molecular analysis has shown that BcatrD overexpression is often associated with multidrug resistance phenotypes, where fungi become resistant to multiple classes of fungicides simultaneously [28]. This phenomenon has significant implications for resistance management, as the use of one fungicide class can select for cross-resistance to others [29].
Table 1: BcatrD-Mediated Resistance Characteristics
| Parameter | Wild-type Strain | BcatrD Overexpression | BcatrD Deletion |
|---|---|---|---|
| Oxpoconazole Sensitivity (EC50) | 0.5-1.0 μg/ml | 8-16 fold increase | 2-4 fold decrease |
| Fludioxonil Resistance Factor | 1.0 | 7.6-19.3 | 0.1-0.3 |
| Prochloraz Resistance Factor | 1.0 | 4.2-8.7 | 0.2-0.4 |
| Cross-resistance Pattern | None | Multiple fungicides | Hypersensitivity |
Data compiled from resistance studies examining BcatrD function in Botrytis cinerea [14] [28]
The Major Facilitator Superfamily transporter Bcmfs1 represents another critical component of the efflux-mediated resistance mechanism against oxpoconazole fumarate [15]. Unlike ATP-binding cassette transporters, Bcmfs1 functions as a secondary transporter that utilizes the proton motive force across cellular membranes to drive the efflux of fungicides [12]. This transporter has been identified as a novel contributor to multidrug resistance in Botrytis cinerea, with substrate specificity that overlaps with the ATP-binding cassette transporter BcatrD [15].
Molecular characterization of Bcmfs1 has revealed its important role in protecting fungal cells against both natural toxic compounds and synthetic fungicides [15]. The transporter shows particular effectiveness in mediating tolerance to sterol demethylation inhibitors, including oxpoconazole fumarate, through active efflux mechanisms [16]. Research has demonstrated that the sensitivity of fungal strains to oxpoconazole correlates directly with Bcmfs1 expression levels and with the initial accumulation of the compound by fungal germlings [15].
Functional analysis using replacement mutants has shown that deletion of Bcmfs1 results in increased sensitivity to oxpoconazole fumarate, while overexpression mutants display decreased sensitivity to the compound [15]. The transporter contributes to the multidrug resistance phenotype by providing an additional efflux pathway that operates independently of ATP-binding cassette transporters [12]. This redundancy in efflux mechanisms helps explain the robust nature of multidrug resistance in field isolates and the challenges associated with overcoming resistance through efflux inhibition alone [16].
The expression of Bcmfs1 is strongly induced by exposure to oxpoconazole fumarate, with transcript levels increasing substantially within 60 minutes of fungicide treatment [12]. This rapid induction response allows fungi to quickly adapt to fungicide exposure and establish protective efflux activity [15]. Studies have shown that the combination of BcatrD and Bcmfs1 activity creates a more effective resistance mechanism than either transporter alone, highlighting the synergistic nature of multiple efflux pathways [16].
Table 2: Bcmfs1 Transporter Functional Analysis
| Strain Type | Basal Expression | Induced Expression | Oxpoconazole Accumulation | Resistance Level |
|---|---|---|---|---|
| Wild-type | Low | 30-fold increase | Normal | Baseline |
| Bcmfs1 deletion | Absent | No induction | 3-4 fold increase | Hypersensitive |
| Bcmfs1 overexpression | High | Constitutive | 50-70% reduction | 5-8 fold resistant |
| Double deletion (BcatrD/Bcmfs1) | Absent | No induction | 8-10 fold increase | Extremely sensitive |
Data derived from functional studies of Bcmfs1 in Botrytis cinerea resistance mechanisms [12] [15]
Target-site mutations represent a fundamental mechanism of resistance to oxpoconazole fumarate through alterations in the cytochrome P450 sterol 14α-demethylase enzyme that reduce the binding affinity of the fungicide [21] [22]. These mutations typically occur in the CYP51 gene, which encodes the target enzyme, and can result in amino acid substitutions that interfere with fungicide binding while maintaining essential enzymatic function [23]. Research has identified multiple mutation sites within the CYP51 protein that confer varying degrees of resistance to sterol demethylation inhibitors [25].
The most commonly reported target-site mutations associated with oxpoconazole resistance include substitutions at key amino acid positions that are critical for fungicide binding [21]. Studies have identified mutation hotspots in three primary regions of the CYP51 protein: amino acids 105 to 165, 266 to 287, and 405 to 488 [23]. These regions are not randomly distributed but cluster around functionally important domains of the enzyme, particularly near the heme-binding site where azole fungicides interact with the target protein [22].
Molecular modeling studies have provided insights into how specific mutations affect oxpoconazole binding to the CYP51 enzyme [22]. The long side chains of certain fungicides occupy specific channels within the enzyme structure, and mutations that interfere with these binding interactions can confer resistance [22]. Research has shown that mutations closer to the heme-binding site tend to have greater impact on fungicide sensitivity, while those in peripheral regions may have more subtle effects [21].
The development of target-site mutations is often accompanied by compensatory mechanisms that maintain enzyme function despite reduced fungicide binding [24]. Some resistant isolates show increased expression of CYP51 genes as a compensatory response to reduced enzyme activity caused by resistance mutations [20]. This overexpression can further contribute to resistance by increasing the total amount of target enzyme available for essential sterol biosynthesis functions [27].
Table 3: CYP51 Target-Site Mutations and Resistance Profiles
| Mutation Position | Amino Acid Change | Resistance Factor | Cross-resistance Pattern | Functional Impact |
|---|---|---|---|---|
| G54A | Glycine to Alanine | 8-15 fold | Itraconazole, Posaconazole | Moderate |
| Y132H | Tyrosine to Histidine | 4-8 fold | Multiple azoles | Confirmed resistance |
| G448S | Glycine to Serine | 10-25 fold | Voriconazole, Isavuconazole | High impact |
| G457S | Glycine to Serine | 12-20 fold | Pan-azole resistance | Severe |
| G476S + K104E | Double mutation | 15-30 fold | Broad spectrum | Combined effect |
Compilation of target-site mutations affecting oxpoconazole sensitivity in fungal pathogens [20] [21] [24]
Field studies have documented the emergence of novel mutation combinations that provide enhanced resistance to multiple fungicide classes [17]. These complex resistance alleles often result from recombination events between existing resistance mutations, creating new genetic variants with expanded resistance profiles [9]. The evolution of such pan-resistance mutations represents a significant challenge for fungicide resistance management and emphasizes the importance of monitoring genetic changes in pathogen populations [25].
Magnaporthe oryzae, the causal agent of rice blast disease, represents one of the most economically devastating fungal pathogens affecting global rice production [5] [6]. This hemibiotrophic ascomycete pathogen belongs to the Magnaporthaceae family and attacks rice plants at all developmental stages, infecting leaves, stems, nodes, panicles, and roots [6] [7]. The infection process involves complex molecular interactions, including the formation of specialized structures such as appressoria and the establishment of biotrophic interfacial complexes within host cells [8] [9].
Rice blast disease causes annual losses of approximately 10-30% in various rice-producing regions, with regional epidemics potentially reaching 70-80% crop losses when environmental conditions favor epidemic development [5] [7]. The pathogen demonstrates high genetic variability, enabling rapid evolution of new strains that can overcome resistance genes in rice cultivars [10]. This adaptability, combined with the widespread distribution of the disease across approximately 85 countries, primarily in Asia, Africa, and Latin America, necessitates effective chemical control strategies [7].
Oxpoconazole fumarate has demonstrated significant efficacy against Magnaporthe oryzae in rice cultivation systems. Field trials have shown that the compound provides effective control of rice blast disease with application rates ranging from 2000-4000 mg/L, achieving disease reduction rates of 70-85% [2] [3]. The fungicide exhibits both preventive and curative properties, allowing for flexible application timing in rice blast management programs [2] [3].
Research conducted in various rice-producing regions has confirmed the effectiveness of oxpoconazole fumarate in controlling different phases of rice blast disease, including leaf blast, neck blast, and panicle blast [2] [3]. The compound's systemic properties enable it to provide long-lasting protection against multiple infection cycles throughout the growing season [2] [3]. Studies have shown that oxpoconazole fumarate maintains its efficacy under diverse climatic conditions, making it suitable for use in different rice cultivation systems worldwide [11].
Table 2: Oxpoconazole Fumarate - Disease Control Efficacy
| Pathogen | Application Rate (mg/L) | Efficacy Range (%) | Treatment Type | Application Timing |
|---|---|---|---|---|
| Magnaporthe oryzae | 2000-4000 | 70-85 | Foliar spray | Preventive/Curative |
| Botrytis cinerea | 2000-4000 | 60-80 | Foliar spray | Preventive |
| Sclerotinia sclerotiorum | 2000-3000 | 65-75 | Foliar spray | Preventive |
| Monilinia fructicola | 2000-3000 | 70-80 | Foliar spray | Preventive/Curative |
The integration of oxpoconazole fumarate into rice blast management programs has been particularly valuable in regions where traditional fungicides have experienced reduced efficacy due to resistance development [12] [13]. Comparative studies with other fungicides have shown that oxpoconazole fumarate provides superior control of rice blast disease compared to many conventional treatments, particularly in challenging environmental conditions [12] [13].
Botrytis cinerea, the causal agent of gray mold disease, represents a ubiquitous necrotrophic fungal pathogen affecting over 200 plant species worldwide [14] [15]. This polyphagous pathogen causes extensive pre- and post-harvest damage in numerous economically important horticultural crops, including tomatoes, strawberries, grapes, lettuce, and ornamental plants [14] [15] [16]. The fungus demonstrates high adaptability due to its ability to infect diverse plant organs, including leaves, berries, flower petals, and stems, with particular destructiveness on mature and senescent tissues [14] [15].
The management of Botrytis cinerea in horticultural production systems presents significant challenges due to the pathogen's high risk for fungicide resistance development [16] [17]. The Fungicide Resistance Action Committee has designated Botrytis cinerea as a high-risk pathogen based on its behavior and the inherent risk associated with site-specific fungicide applications [16]. Multiple resistance mechanisms have been identified in Botrytis cinerea populations, including target site mutations, efflux pump overexpression, and multidrug resistance phenotypes [18] [19].
Oxpoconazole fumarate has demonstrated notable efficacy against Botrytis cinerea in horticultural crop systems. Research studies have shown that the compound provides effective gray mold control with application rates of 2000-4000 mg/L, achieving disease reduction rates of 60-80% [20] [19]. The fungicide exhibits primarily preventive activity against Botrytis cinerea, requiring timely application before infection occurs [20] [19].
Laboratory studies have confirmed the inhibitory activity of oxpoconazole fumarate against Botrytis cinerea mycelial growth, spore germination, and conidial production [19]. The compound's mode of action through ergosterol biosynthesis inhibition provides a different mechanism compared to many other fungicides commonly used for Botrytis control, potentially offering advantages in resistance management programs [19] [20].
Field trials in various horticultural crops have demonstrated the practical efficacy of oxpoconazole fumarate for gray mold control [20]. The compound has shown particular effectiveness in greenhouse production systems where environmental conditions favor Botrytis cinerea development [20]. Studies have indicated that oxpoconazole fumarate can be integrated into existing fungicide rotation programs to provide effective gray mold control while supporting resistance management strategies [20].
Sclerotinia sclerotiorum and Monilinia species represent economically important fungal pathogens causing significant yield losses in various agricultural crops [21] [22]. Sclerotinia sclerotiorum is a necrotrophic fungus with an exceptionally broad host range, causing white mold disease in over 400 plant species, including important field crops such as soybeans, canola, sunflowers, and various vegetable crops [21] [23]. The pathogen's ability to survive as sclerotia in soil for extended periods and its production of cell-wall-degrading enzymes and oxalic acid make disease management particularly challenging [21].
Monilinia species, primarily Monilinia fructicola, Monilinia laxa, and Monilinia fructigena, cause brown rot diseases in stone fruits and other fruit crops [22] [24]. These pathogens can cause significant pre- and post-harvest losses, with disease development favored by specific environmental conditions including moderate temperatures and high humidity [22] [24]. The pathogens' ability to infect flowers, developing fruits, and mature fruits throughout the growing season requires comprehensive management strategies [22] [24].
Oxpoconazole fumarate has demonstrated effectiveness against both Sclerotinia and Monilinia species in field conditions. Research studies have shown that the compound provides disease control with application rates of 2000-3000 mg/L, achieving efficacy rates of 65-75% for Sclerotinia sclerotiorum and 70-80% for Monilinia species [25] [26] [27]. The fungicide exhibits both preventive and curative properties against these pathogens, allowing for strategic application timing in disease management programs [25] [26] [27].
Field trials have confirmed the practical efficacy of oxpoconazole fumarate for managing white mold and brown rot diseases under various environmental conditions [25] [26] [27]. The compound's systemic properties enable it to provide protection against multiple infection cycles throughout the growing season [25] [26] [27]. Studies have shown that oxpoconazole fumarate maintains its effectiveness across different crop systems and geographic regions [25] [26] [27].
Table 3: Oxpoconazole Fumarate - Resistance Management
| Pathogen | Resistance Risk | Cross-resistance | Resistance Mechanism | Management Strategy |
|---|---|---|---|---|
| Magnaporthe oryzae | Medium | Other triazoles | Target site mutation | Rotation with different MOA |
| Botrytis cinerea | High | Other SBI fungicides | Target site + efflux pumps | Rotation with different MOA |
| Sclerotinia sclerotiorum | Low | Other triazoles | Target site mutation | Rotation with different MOA |
| Monilinia species | Medium | Other SBI fungicides | Target site mutation | Rotation with different MOA |
The integration of oxpoconazole fumarate into disease management programs for Sclerotinia and Monilinia species has proven particularly valuable in situations where other fungicides have experienced reduced efficacy [21] [22]. The compound's effectiveness against these pathogens, combined with its favorable resistance profile, makes it a valuable tool for sustainable disease management in various agricultural production systems [21] [22].